molecular formula C30H20BrClN2O4 B12001788 [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

Cat. No.: B12001788
M. Wt: 587.8 g/mol
InChI Key: LOHKKIRXQNFXKS-ATZGPIRCSA-N
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Description

[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate: is a complex organic compound that features a combination of naphthalene, bromonaphthalene, and chlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate typically involves multiple steps:

    Formation of 1-bromonaphthalene-2-yl acetate: This step involves the reaction of 1-bromonaphthalene with acetic anhydride in the presence of a catalyst.

    Hydrazinylidene formation: The acetate is then reacted with hydrazine to form the hydrazinylidene intermediate.

    Condensation with naphthalene-2-yl: The hydrazinylidene intermediate is then condensed with naphthalene-2-yl under specific conditions to form the desired compound.

    Chlorobenzoate addition: Finally, the compound is reacted with 2-chlorobenzoic acid to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moieties.

    Reduction: Reduction reactions can occur at the hydrazinylidene linkage.

    Substitution: The bromonaphthalene and chlorobenzoate groups can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Products may include naphthoquinones and other oxidized derivatives.

    Reduction: Reduced products may include hydrazine derivatives.

    Substitution: Substituted products may include various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving hydrazine derivatives.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials, particularly those with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The naphthalene and bromonaphthalene groups can interact with cellular membranes, affecting their function.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C30H20BrClN2O4

Molecular Weight

587.8 g/mol

IUPAC Name

[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

InChI

InChI=1S/C30H20BrClN2O4/c31-29-22-10-4-2-8-20(22)14-16-27(29)37-18-28(35)34-33-17-24-21-9-3-1-7-19(21)13-15-26(24)38-30(36)23-11-5-6-12-25(23)32/h1-17H,18H2,(H,34,35)/b33-17+

InChI Key

LOHKKIRXQNFXKS-ATZGPIRCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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